1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine
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Overview
Description
1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine is a chemical compound that features a bromopyridine moiety linked to a methylpropan-2-amine group via an ether linkage
Preparation Methods
The synthesis of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromopyridine and 2-methylpropan-2-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the amine, facilitating the nucleophilic attack on the bromopyridine.
Industrial Production: Industrial production methods may involve continuous flow processing to enhance reaction efficiency and yield. This method allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and conditions often involve elevated temperatures and inert atmospheres.
Major Products: The major products depend on the specific reactions but can include substituted pyridines and amines.
Scientific Research Applications
1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to neurotransmission and signal transduction, depending on its specific application.
Comparison with Similar Compounds
1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine can be compared with similar compounds such as:
4-Bromopyridine: Shares the bromopyridine moiety but lacks the amine group.
2-Methylpropan-2-amine: Contains the amine group but lacks the bromopyridine moiety.
Unique Features:
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-bromopyridin-2-yl)oxy-2-methylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-9(2,11)6-13-8-5-7(10)3-4-12-8/h3-5H,6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRGRSLAHWKROT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=NC=CC(=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744479 |
Source
|
Record name | 1-[(4-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289057-87-9 |
Source
|
Record name | 1-[(4-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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